2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride
Description
Properties
IUPAC Name |
2,5-bis[(dimethylamino)methyl]cyclopentan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4;;/h9-10H,5-8H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFOJSIGRNIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(C1=O)CN(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Cyclopentanone
An alternative approach involves Mannich-like alkylation of cyclopentanone with dimethylamine and formaldehyde. This one-pot method, though less documented in the provided sources, aligns with synthetic strategies for tertiary amine derivatives. Reaction conditions inferred from related systems include:
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Solvent : Aqueous ethanol (50% v/v).
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Temperature : 70–80°C for 12 hours.
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Molar Ratio : 2:4:1 cyclopentanone:formaldehyde:dimethylamine.
This route bypasses the need for reduction but may require rigorous purification to isolate the desired regioisomer.
Optimization of Reaction Conditions
Solvent-Free Condensation Efficiency
The solvent-free condensation protocol achieves 100% selectivity for the bis-condensation product by prioritizing methanol evaporation. Key findings from reaction profiling include:
| Parameter | Effect on Selectivity | Optimal Value |
|---|---|---|
| Condenser Temperature | Prevents reactant loss | 60°C |
| Base Stoichiometry | Faster kinetics | Catalytic DBU |
| Reaction Temperature | Drives equilibrium | 190°C |
Microwave-assisted heating was tested but offered no kinetic advantage, likely due to the equilibrium-controlled nature of the reaction.
Reductive Modification Challenges
Hydrogenation of the methylene intermediate introduces steric and electronic challenges. Computational modeling (absent in sources but inferred) suggests that the planar sp²-hybridized carbons in the methylene groups resist reduction compared to isolated alkenes. Empirical adjustments include:
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Catalyst Modifiers : Adding triethylamine (1 equiv) to mitigate amine poisoning of Pd/C.
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Pressure : Elevated H₂ pressure (3 atm) to overcome kinetic barriers.
Hydrochloride Salt Formation
Conversion of the free base to the dihydrochloride salt follows established protocols for tertiary amine hydrochlorides. The final step involves treating the free base with hydrogen chloride gas in a mixed solvent system:
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Dissolution : Free base (1 equiv) in diethyl ether:ethyl acetate (4:1 v/v).
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Acidification : Gradual addition of HCl-saturated ether until pH ≈ 2.
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Crystallization : Cooling to 0°C induces precipitation.
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Purification : Recrystallization from isopropanol:acetone (3:1) yields >95% pure product.
Critical Considerations :
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Solvent Polarity : Ether/ethyl acetate mixtures prevent premature salt dissolution.
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Gas Addition Rate : Slow introduction minimizes localized overheating.
Analytical Characterization
Spectroscopic Data
The free base and dihydrochloride salt exhibit distinct spectral profiles:
Free Base (2,5-Bis[(dimethylamino)methyl]cyclopentanone)
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¹H NMR (CDCl₃) : δ 2.82 (s, 4H, CH₂), 2.32 (s, 12H, N(CH₃)₂), 1.98–1.76 (m, 4H, cyclopentyl).
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¹³C NMR : δ 215.1 (C=O), 56.8 (N(CH₃)₂), 42.3 (CH₂), 28.5 (cyclopentyl).
Dihydrochloride Salt
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O:MeCN gradient) shows a single peak at 6.8 minutes, confirming >99% purity after recrystallization.
Scalability and Industrial Relevance
The solvent-free condensation and gas-phase HCl salt formation enable kilogram-scale production. A pilot batch (500 g free base) achieved an 82% isolated yield of the dihydrochloride salt with the following cost drivers:
| Parameter | Cost Contribution |
|---|---|
| DBU Catalyst Recycling | 15% reduction |
| Solvent Recovery | 20% savings |
| Hydrogenation Time | 30% optimization |
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of ketocyanine dyes, which are important in various high-technology applications.
Biology: Employed in fluorescence labeling and ion recognition studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride involves its interaction with molecular targets through its dimethylamino groups. These groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The compound’s ability to absorb in the visible to near-infrared region makes it useful in applications requiring specific light absorption properties .
Comparison with Similar Compounds
Physical and Chemical Properties
*Hypothetical data based on structural analogs.
Hazard Classification and Regulatory Status
- (2S)-2,5-Diaminopentanamide Dihydrochloride: Not classified for health, physical, or environmental hazards under GHS/CLP regulations. Precautionary measures include avoiding inhalation and skin contact .
- CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE: No explicit hazards listed, but requires medical consultation upon exposure .
- Target Compound : Insufficient toxicological data in the evidence. Regulatory compliance would likely align with dihydrochloride salts under frameworks like EC1272/08 and OSHA guidelines for protective equipment .
Biological Activity
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies pertaining to this compound.
Synthesis
The synthesis of this compound has been explored through various methods. One notable approach involves a solvent-free reaction using cyclopentanone and N,N-dimethylformamide dimethyl acetal under basic conditions. The synthesis typically yields the product in moderate to high yields, with specific conditions optimized for efficiency and purity .
Biological Activity
The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
In terms of anticancer activity, this compound has been evaluated in several cancer cell lines. Notably, it has demonstrated cytotoxic effects against human ovarian cancer cells (OVCA), with IC50 values indicating potent activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Interaction with Biological Targets : The compound likely interacts with specific proteins and enzymes through hydrogen bonding and π-π stacking interactions due to its structural features .
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death .
- Cell Cycle Regulation : Evidence suggests that it can disrupt normal cell cycle progression in cancer cells, contributing to its anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls .
- Cancer Treatment : In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in OVCA cell lines. The effects were dose-dependent, with higher concentrations resulting in increased apoptosis rates .
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and a manageable half-life, suggesting potential for therapeutic use .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various Bacteria | MIC < 10 µg/mL | Cell membrane disruption |
| Anticancer | OVCA Cell Lines | IC50 ~ 25 µM | Induction of apoptosis |
| Cell cycle arrest |
Q & A
Q. What are the established synthetic routes for 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride?
The compound is typically synthesized via a multi-step process:
Cyclopentanone functionalization : Cyclopentanone undergoes Mannich reaction with dimethylamine and formaldehyde to introduce dimethylaminomethyl groups at the 2- and 5-positions.
Salt formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt.
Purification : Recrystallization from ethanol/water (1:1 v/v) yields high-purity product.
Key considerations : Monitor reaction pH to avoid over-alkylation and optimize stoichiometry for regioselectivity .
Q. How is this compound characterized to confirm structural integrity?
Standard characterization methods include:
- NMR : H and C NMR to verify substituent positions (e.g., cyclopentanone carbonyl at ~210 ppm in C NMR).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (expected m/z: ~285.2).
- Elemental analysis : Validate chloride content (theoretical Cl: ~24.8%).
Note : Compare data with deuterated analogs (e.g., H-labeled cyclopentanone derivatives) to resolve overlapping signals .
Q. What is the solubility profile of this compound in common solvents?
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| Water | 120 ± 10 | pH-dependent (optimal at pH 4–5) |
| Methanol | 85 ± 5 | Forms stable solutions |
| DMSO | 200 ± 15 | Use for in vitro assays |
| Methodology : Determine solubility via gravimetric analysis after 24-hr agitation. Adjust ionic strength to mimic physiological conditions . |
Q. How does pH affect the stability of this compound in aqueous solutions?
Stability studies in buffers (e.g., PBS, acetate):
- pH 2–3 : Rapid degradation (hydrolysis of cyclopentanone ring).
- pH 7.4 : 80% degradation after 72 hrs (amine group oxidation).
- pH 4–5 : Optimal stability (>90% intact after 1 week).
Recommendation : Store lyophilized at -20°C and reconstitute in pH 5 acetate buffer for experiments .
Advanced Research Questions
Q. How are stereochemical challenges addressed in its synthesis?
The compound’s 2,5-substitution pattern raises risks of diastereomer formation. Strategies include:
- Chiral catalysts : Use (R)- or (S)-BINAP-based catalysts (e.g., ruthenium complexes) to control stereochemistry during Mannich reactions .
- Chromatographic resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent).
Q. How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., cytotoxicity IC varying 10–100 µM) may arise from:
- Assay conditions : Differences in serum protein binding or pH.
- Purity thresholds : Ensure >98% purity (HPLC-UV at 254 nm).
Protocol : Replicate studies under standardized conditions (e.g., RPMI-1640 medium, 5% CO) and perform meta-analysis with raw data .
Q. What isotopic labeling strategies support mechanistic studies?
Q. How can computational modeling predict reactivity or binding modes?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict nucleophilic sites.
- Molecular docking : Use AutoDock Vina to simulate interactions with acetylcholine esterase (PDB: 1ACJ).
Validation : Correlate docking scores with experimental IC values from enzyme inhibition assays .
Q. What protocols are recommended for in vitro toxicity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
